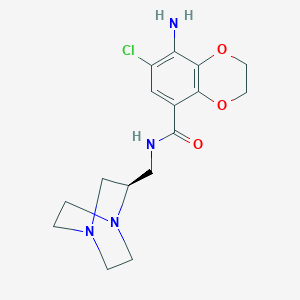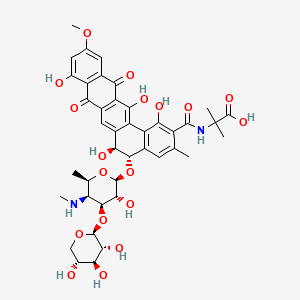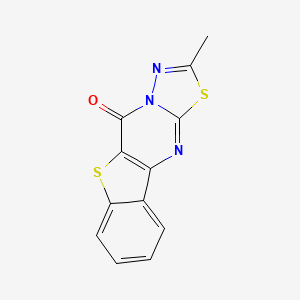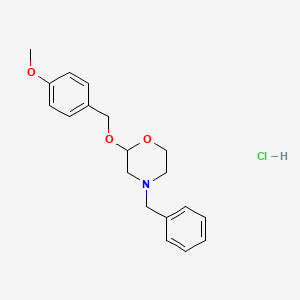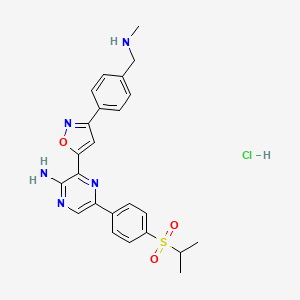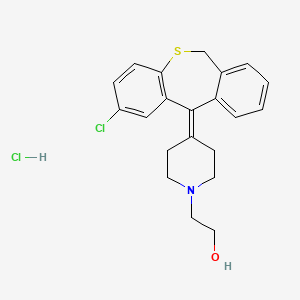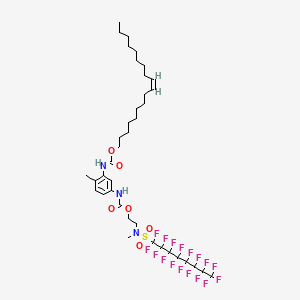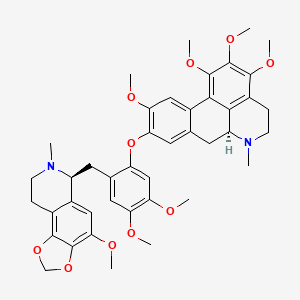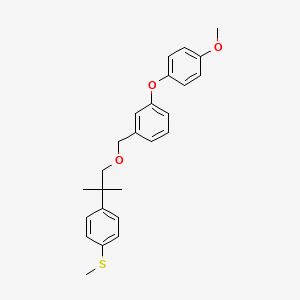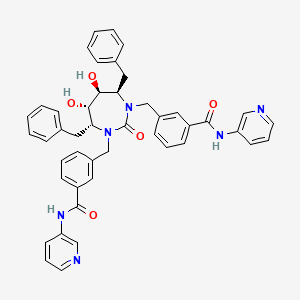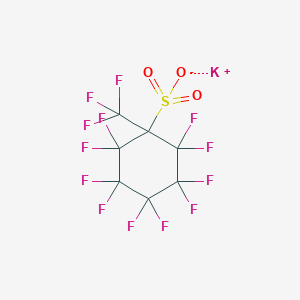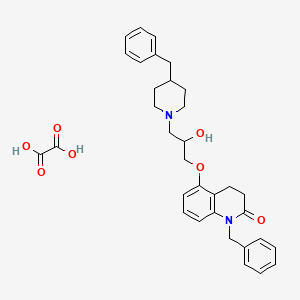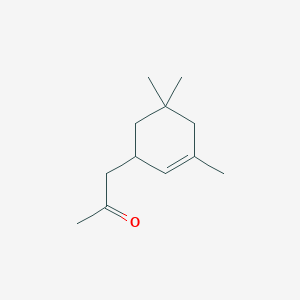
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene is an organic compound with a unique structure that includes a cyclohexene ring substituted with an oxopropyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene can be achieved through several methods. One common approach involves the acylation of a cyclohexene derivative with an oxopropyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an organic solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene involves its interaction with various molecular targets. The oxopropyl group can act as a nucleophile, participating in reactions with electrophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxopropyl)theobromine: A derivative of theobromine with similar structural features.
N-(2-Oxopropyl)benzimidazolium chloride: A compound with an oxopropyl group attached to a benzimidazole ring.
Uniqueness
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
CAS No. |
224300-96-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-2-one |
InChI |
InChI=1S/C12H20O/c1-9-5-11(6-10(2)13)8-12(3,4)7-9/h5,11H,6-8H2,1-4H3 |
InChI Key |
MGJVDGQTRTVPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



